Enzymatic Discrimination: DIBOA-Glc Exhibits a 10-Fold Lower Affinity Than DIMBOA-Glc for DIMBOA-Glc 4-O-Methyltransferase
In a direct head-to-head kinetic comparison using purified DIMBOA-Glc 4-O-methyltransferase from jasmonic acid-treated wheat leaves, DIBOA-Glc was accepted as an alternative substrate but with a Km value (1.2 mM) that is 10-fold higher than the Km for the native substrate DIMBOA-Glc (0.12 mM) [1]. The aglycones DIBOA and DIMBOA were not methylated by the enzyme at all, demonstrating that glucosylation is required but that the 7-demethoxy structure of DIBOA-Glc severely compromises catalytic recognition [1]. This establishes that DIBOA-Glc is a poor substrate for the downstream O-methyltransferase that converts DIMBOA-Glc to HDMBOA-Glc in wheat and maize, providing a biochemical explanation for why DIBOA-Glc accumulates as a terminal product in rye rather than being further elaborated.
| Evidence Dimension | Enzyme–substrate affinity (Km) |
|---|---|
| Target Compound Data | Km = 1.2 mM (DIBOA-Glc as substrate for DIMBOA-Glc 4-O-methyltransferase) |
| Comparator Or Baseline | Km = 0.12 mM (DIMBOA-Glc as substrate); no methylation of DIBOA or DIMBOA aglycones |
| Quantified Difference | 10-fold higher Km (10× lower affinity) for DIBOA-Glc vs. DIMBOA-Glc |
| Conditions | Purified DIMBOA-Glc 4-O-methyltransferase from JA-treated wheat leaves; pH optimum 7.5; 35 °C; SAM Km = 0.06 mM [1] |
Why This Matters
Researchers sourcing DIBOA-Glc as a substrate for methyltransferase or biosynthetic pathway reconstitution assays must use the authentic 7-demethoxy compound—substituting DIMBOA-Glc will yield a 10-fold Km discrepancy, fundamentally altering kinetic parameter determination.
- [1] Oikawa, A., Ishihara, A., & Iwamura, H. (2002). Induction of HDMBOA-Glc accumulation and DIMBOA-Glc 4-O-methyltransferase by jasmonic acid in poaceous plants. Phytochemistry, 61(3), 331–337. View Source
